molecular formula C20H24N2O4S B2552624 2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-26-5

2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2552624
CAS RN: 922023-26-5
M. Wt: 388.48
InChI Key: KSOGOSAVYQLUFC-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that is likely to possess a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. For example, paper describes the synthesis of benzenesulfonamides by starting with substituted benzaldehydes and reacting them with 4-hydrazinobenzenesulfonamide. This suggests that the synthesis of the compound would also involve a multi-step process, potentially starting with a substituted benzaldehyde and incorporating the tetrahydrobenzo[b][1,4]oxazepin moiety in subsequent steps.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, as seen in the compounds discussed in papers , , , and . The presence of additional substituents, such as methyl groups and heterocyclic rings, can significantly influence the molecule's conformation and, consequently, its biological activity. The tetrahydrobenzo[b][1,4]oxazepin ring system in the compound of interest is a complex bicyclic structure that would contribute to the molecule's three-dimensional shape and its potential binding to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often related to their biological activities. For instance, paper discusses the inhibition of kynurenine 3-hydroxylase by sulfonamide inhibitors, indicating that the sulfonamide group can interact with enzyme active sites. Similarly, the compound may also interact with biological targets through its sulfonamide moiety, and the additional functional groups may modulate its reactivity and specificity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple substituents and a complex ring system in the compound of interest would likely result in unique properties that could affect its solubility in various solvents, its stability under different conditions, and its overall reactivity. These properties are crucial for the compound's potential use in pharmaceutical applications, as they determine its bioavailability and pharmacokinetics.

Scientific Research Applications

Photodynamic Therapy Applications

One application of benzenesulfonamide derivatives is in the field of photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. They highlighted its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Studies

Almansour et al. (2016) focused on synthesizing and studying the structural aspects of novel benzimidazole-tethered oxazepine heterocyclic hybrids. They conducted extensive computational studies on the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity, providing valuable insights into the chemical behavior of these compounds (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).

Antimicrobial Applications

Sojitra et al. (2016) developed a methodology for synthesizing benzenesulfonamide derivatives, highlighting their potent antimicrobial activities, particularly against bacterial strains. The study provided a synthesis route and the structural evaluation of these compounds, showcasing their potential in antimicrobial applications (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

properties

IUPAC Name

2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-6-7-14(2)18(10-13)27(24,25)21-15-8-9-17-16(11-15)22(5)19(23)20(3,4)12-26-17/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGOSAVYQLUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

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